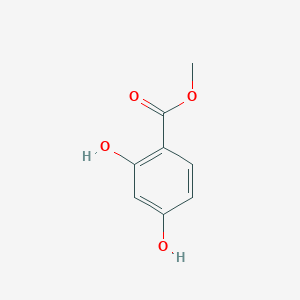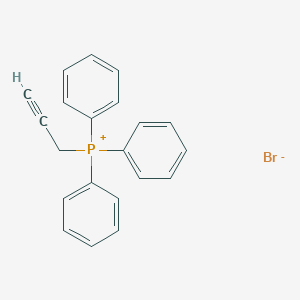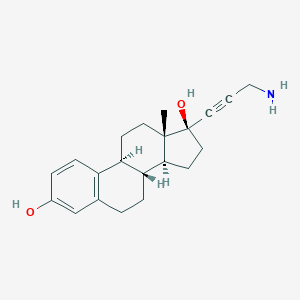
Estrynamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estrynamine is a naturally occurring alkaloid that has been found in a variety of plants, including the genus Strychnos. It has been the subject of scientific research due to its potential applications in medicine and agriculture.
Aplicaciones Científicas De Investigación
Estrynamine has been the subject of scientific research due to its potential applications in medicine and agriculture. In medicine, estrynamine has been found to have analgesic and anti-inflammatory properties. It has also been studied for its potential use as an anticancer agent. In agriculture, estrynamine has been found to have insecticidal properties, making it a potential natural pesticide.
Mecanismo De Acción
The mechanism of action of estrynamine is not fully understood. However, it is believed to act on the nervous system by binding to and blocking the action of certain neurotransmitters, such as glycine and acetylcholine. This action results in the inhibition of nerve impulses, leading to the analgesic and insecticidal effects of the compound.
Efectos Bioquímicos Y Fisiológicos
Estrynamine has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to have analgesic and anti-inflammatory effects. It has also been found to have insecticidal properties, making it a potential natural pesticide. Additionally, estrynamine has been found to have anticancer properties, although more research is needed in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using estrynamine in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, estrynamine has been found to have a variety of potential applications, making it a versatile compound for research. However, one limitation of using estrynamine in lab experiments is its limited availability, as it is found in only a few plant species.
Direcciones Futuras
There are many potential future directions for research on estrynamine. One area of interest is its potential use as an analgesic and anti-inflammatory agent in humans. Additionally, further research is needed to fully understand the mechanism of action of estrynamine and its potential applications in medicine and agriculture. Further studies are also needed to explore the potential anticancer properties of estrynamine. Finally, the development of more efficient synthesis methods for estrynamine could increase its availability for research and potential applications.
Conclusion
Estrynamine is a naturally occurring alkaloid that has been the subject of scientific research due to its potential applications in medicine and agriculture. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound.
Métodos De Síntesis
Estrynamine can be synthesized through a variety of methods, including isolation from natural sources and chemical synthesis. The isolation of estrynamine from natural sources involves the extraction of the alkaloid from plants that contain it, such as Strychnos species. Chemical synthesis of estrynamine involves the use of various chemical reactions to create the compound.
Propiedades
Número CAS |
115058-60-1 |
|---|---|
Nombre del producto |
Estrynamine |
Fórmula molecular |
C21H27NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-17-(3-aminoprop-1-ynyl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H27NO2/c1-20-10-7-17-16-6-4-15(23)13-14(16)3-5-18(17)19(20)8-11-21(20,24)9-2-12-22/h4,6,13,17-19,23-24H,3,5,7-8,10-12,22H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |
Clave InChI |
KEJIBDQSDKTWLS-MJCUULBUSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCN)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2(C#CCN)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2(C#CCN)O)CCC4=C3C=CC(=C4)O |
Sinónimos |
17-(3'-amino-1'-propyn-1'-yl)estradiol estrynamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



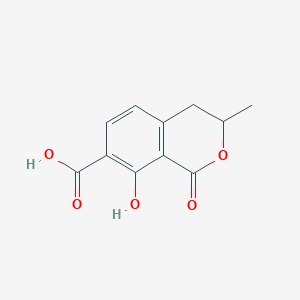



![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
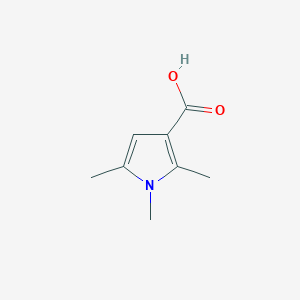
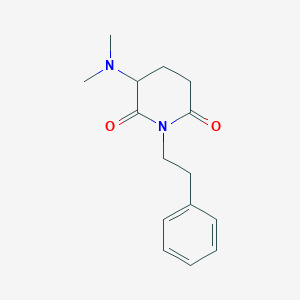
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)
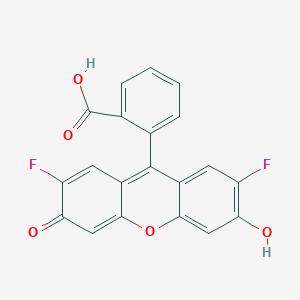

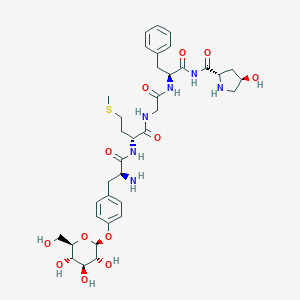
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
